5-(2,4-dichlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
Description
Properties
Molecular Formula |
C14H12Cl2N2O2S |
|---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
InChI |
InChI=1S/C14H12Cl2N2O2S/c15-10-2-1-9(11(16)8-10)7-12-13(19)17-14(21-12)18-3-5-20-6-4-18/h1-2,7-8H,3-6H2/b12-7- |
InChI Key |
CUHFGIODLPWTBZ-GHXNOFRVSA-N |
SMILES |
C1COCCN1C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2 |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/S2 |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2 |
Origin of Product |
United States |
Biological Activity
5-(2,4-Dichlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound exhibits a diverse range of pharmacological properties, which include antimicrobial, anticancer, and anti-inflammatory effects. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.
Chemical Structure and Properties
- Molecular Formula : C14H13ClN2O2S
- Molecular Weight : 308.78 g/mol
- IUPAC Name : this compound
The structure of this compound features a thiazole ring, which is known for its biological activity, and a dichlorobenzylidene moiety that may enhance its pharmacological profile.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiazole derivatives. For instance:
- In vitro studies have demonstrated that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research indicates that thiazole derivatives can possess anticancer properties:
- Cell Line Studies : In vitro assays using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that thiazole derivatives induce apoptosis and inhibit cell proliferation. The proposed mechanism includes the activation of caspases and modulation of apoptotic signaling pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| HeLa | 15.0 | Inhibition of cell cycle progression |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects:
- Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, thereby reducing inflammation.
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Efficacy Research :
The biological activities exhibited by this compound are hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Cell Signaling Modulation : It could modulate key signaling pathways related to apoptosis and inflammation.
Comparison with Similar Compounds
Substituent Variations and Antifungal Activity
The antifungal potency of thiazol-4-one derivatives is highly dependent on substituents at positions 2 and 4. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups : The 2,4-dichlorobenzylidene group is critical for activity. Replacement with less electronegative substituents (e.g., hydroxy, methoxy) reduces potency .
- Position 2 Modifications: Morpholinyl derivatives exhibit better solubility than naphthalenyl or phenylamino analogs but may trade off target affinity. DCBNAT’s naphthalenyl group enhances hydrophobic interactions with fungal enzymes .
Mechanism of Action
While exact mechanisms remain under investigation, thiazol-4-ones with dichlorobenzylidene groups likely inhibit fungal ergosterol biosynthesis or disrupt membrane integrity. Morpholinyl derivatives may exhibit dual action by interfering with fungal CYP51 and efflux pumps .
Preparation Methods
Procedure
-
Synthesis of 2-(4-Morpholinyl)-1,3-Thiazol-4(5H)-one :
-
Condensation with 2,4-Dichlorobenzaldehyde :
Key Data
One-Pot Synthesis Using MgO Catalyst
A greener approach employs magnesium oxide (MgO) as a solid base catalyst in ethanol under microwave irradiation. This method eliminates intermediate isolation steps.
Procedure
Key Data
| Parameter | Value/Description |
|---|---|
| Catalyst | MgO |
| Solvent | Ethanol |
| Reaction Time | 1 hour (microwave) |
| Yield | Not explicitly reported |
| Advantages | Environmentally friendly, reduced waste |
Multistep Synthesis via Thiourea and Chloroacetic Acid
This method involves constructing the thiazole ring first, followed by aldehyde condensation.
Procedure
-
Thiazole Ring Formation :
-
Condensation :
Key Data
| Parameter | Value/Description |
|---|---|
| Catalyst | Piperidine |
| Solvent | Ethanol |
| Reaction Time | 24 hours |
| Yield | ~73% (intermediate) |
| Spectral Validation | FTIR: C=N (1604 cm⁻¹), C=O (1720 cm⁻¹) |
Alternative Routes and Variations
Cyclocondensation with Diazonium Salts
Some studies use diazotization of amines to form intermediates, but this approach is less common for thiazol-4-ones.
Comparison of Methods
| Method | Catalyst/Solvent | Time | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Knoevenagel | NaOAc/CH₃COOH | 1.5–2h | 70–80% | High purity, straightforward | Requires intermediate isolation |
| MgO-Catalyzed One-Pot | MgO/EtOH | 1h | N/A | Green chemistry, rapid | Limited scalability data |
| Multistep (Thiourea) | Piperidine/EtOH | 24h | 73% | Established protocol | Long reaction time |
Challenges and Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
